molecular formula C15H16N2O4 B1684511 阿帕西酮 CAS No. 114560-48-4

阿帕西酮

货号 B1684511
CAS 编号: 114560-48-4
分子量: 288.3 g/mol
InChI 键: MXPOCMVWFLDDLZ-NSCUHMNNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Apaziquone, also known as EO9 and Qapzola, is a small molecule that has been investigated for the treatment of bladder cancer . It is a member of indoles .


Synthesis Analysis

Apaziquone was first synthesized at the University of Amsterdam in 1987 . It was developed as one of a series of derivatives of mitomycin C .


Molecular Structure Analysis

Apaziquone is an indolequinone that has three active centers: an aziridinyl group at C5, a vinylic group at C2, and others . Its molecular formula is C15H16N2O4 .


Chemical Reactions Analysis

Apaziquone is a prodrug that is activated to DNA damaging species by oxidoreductases, particularly NQO1 . The quinone nucleus of apaziquone is reduced by NAD(P)H dependent one electron oxidoreductases such as cytochrome P450 reductase to a semiquinone radical which redox cycles back to the parent quinone .


Physical And Chemical Properties Analysis

Apaziquone has a molecular weight of 288.30 g/mol . It is a member of indoles .

科学研究应用

阿帕西酮在癌症治疗中的应用

阿帕西酮作为一种抗癌药物显示出前景,特别是在口腔癌的治疗方面。 研究表明它在诱导口腔癌细胞的细胞毒性方面有效,因此在口腔癌的异种移植小鼠模型中进行了测试 .

药代动力学和药效学

阿帕西酮是一种生物还原药物,旨在通过肿瘤中存在的氧化还原酶激活。 这种激活导致药物成为一种DNA损伤剂,这对于非肌层浸润性膀胱癌特别有效 .

临床试验和药物开发

阿帕西酮已经历了多个阶段的临床试验,以评估其疗效和安全性。 重点是将其作为治疗非肌层浸润性膀胱癌的药物,它显示出潜在的益处 .

作用机制

阿帕西酮发挥作用的机制涉及前药被NQO1等酶激活,这些酶在某些肿瘤类型中含量丰富。 这种激活导致癌细胞内DNA损伤,导致其破坏 .

潜在的联合疗法

研究还探索了阿帕西酮与其他抗癌药物联合使用的可能性。 目标是增强其治疗效果,并可能克服癌细胞可能产生的耐药机制 .

药物制剂和给药

正在研究药物制剂方面的改进,以提高阿帕西酮的递送和疗效。 这包括优化浓度和给药方法,以最大限度地提高其抗癌活性,同时最大限度地减少副作用 .

分子生物学研究

在分子水平上,研究正在深入研究阿帕西酮与DNA的特定相互作用,以及它如何影响癌细胞中的各种信号通路。 这项研究旨在进一步了解其作用机制并确定潜在的反应生物标志物 .

未来方向

正在进行的研究正在研究阿帕西酮在当前应用之外的新应用。 这包括研究其对其他类型癌症的影响,并了解其在接受治疗的患者中的长期结果 .

作用机制

Target of Action

Apaziquone, also known as EO9 and Qapzola, is a prodrug that is activated by oxidoreductases, particularly NAD(P)H:quinone oxidoreductase 1 (NQO1) . The primary targets of Apaziquone are these oxidoreductases present within the tumor .

Mode of Action

Apaziquone is a bioreductive prodrug, meaning it is designed to be activated by enzymes (oxidoreductases) present within the tumor . The quinone nucleus of Apaziquone is reduced by NAD(P)H dependent one electron oxidoreductases such as cytochrome P450 reductase to a semiquinone radical which redox cycles back to the parent quinone in the presence of oxygen, generating superoxide anions .

Biochemical Pathways

Apaziquone belongs to a class of anticancer drugs known as bioreductive drugs . These drugs are designed to be activated by enzymes (oxidoreductases) present within the tumor . The active metabolites of Apaziquone alkylate DNA, leading to apoptosis . This activity is preferentially expressed in neoplastic cells .

Pharmacokinetics

Apaziquone’s pharmacokinetic properties contributed to its failure in phase II clinical trials when administered intravenously . These properties were ideal for loco-regional therapies . Apaziquone demonstrated good anti-cancer activity against non-muscle invasive bladder cancer (NMIBC) when administered intravesically to marker lesions . It was well tolerated with no systemic side effects .

Result of Action

Apaziquone treatment inhibited cell proliferation and induced apoptosis in OSCC cells in vitro . Apaziquone treated OSCC cells showed increased activation of Caspase 9 and Caspase 3, and Poly (ADP ribose) polymerase (PARP) cleavage suggesting induction of apoptosis by Apaziquone in oral cancer cells .

Action Environment

The factors that influence the bioreductive activation process of Apaziquone include the extent of tumor vasculature and pharmacokinetics . The drug’s ability to penetrate through multiple layers of cells and metabolism/sequestration of the drug within cells or the extracellular matrix also play a role . Because of its specific pharmacological properties, Apaziquone is excellently suited for local therapy such as NMIBC .

生化分析

Biochemical Properties

Apaziquone is activated to DNA damaging species by oxidoreductases, particularly NQO1 . This activation allows Apaziquone to interact with and damage DNA, leading to cell death. The nature of these interactions involves the formation of covalent bonds with DNA, which disrupts the normal function of the DNA and leads to cell death .

Cellular Effects

Apaziquone has been shown to have significant effects on various types of cells, particularly cancer cells. It has the ability to kill both aerobic and hypoxic cancer cells . The impact of Apaziquone on cell signaling pathways, gene expression, and cellular metabolism is largely due to its ability to damage DNA and disrupt normal cellular processes .

Molecular Mechanism

The molecular mechanism of action of Apaziquone involves its activation by oxidoreductases to form DNA damaging species . These species then interact with DNA, forming covalent bonds that disrupt the normal structure and function of the DNA . This disruption leads to changes in gene expression and ultimately cell death .

Temporal Effects in Laboratory Settings

Its poor pharmacokinetic properties contributed to its failure in phase II clinical trials when administered intravenously .

Dosage Effects in Animal Models

It has shown good anti-cancer activity against non-muscle invasive bladder cancer (NMIBC) when administered intravesically .

Metabolic Pathways

Apaziquone is involved in various metabolic pathways due to its interactions with oxidoreductases, particularly NQO1 . These interactions lead to the activation of Apaziquone and its subsequent effects on DNA and cellular processes .

Transport and Distribution

Its poor pharmacokinetic properties suggest that it may have limited distribution when administered intravenously .

Subcellular Localization

As a prodrug, it is likely that it is distributed throughout the cell until it is activated by oxidoreductases .

属性

IUPAC Name

5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPOCMVWFLDDLZ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869587
Record name Apaziquone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114560-48-4
Record name Apaziquone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114560-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apaziquone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114560484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apaziquone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12593
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apaziquone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APAZIQUONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H464ZO600O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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